molecular formula C24H21N5O3 B2958306 N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921509-04-8

N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2958306
CAS RN: 921509-04-8
M. Wt: 427.464
InChI Key: JGGQVYDQTNAUPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the coupling of carboxylic acids and amines, mediated by N,N’-dicyclohexylcarbodiimide (DCC), a common dehydrating agent used for the preparation of esters, amides, or anhydrides .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various spectroscopic techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data .

Scientific Research Applications

Anti-Inflammatory Applications

The compound has a fragment similar to Naproxen, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, inflammatory diseases such as rheumatoid arthritis, and fever . The mechanism of action of naproxen involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .

Antiviral Applications

The compound has been tested for its SARS-CoV-2 RdRp inhibitory effect in a Gluc reporter system specifically initiated by the coronavirus RdRp, utilizing remdesivir as the positive control . This suggests potential antiviral applications, particularly in the treatment of COVID-19 .

Treatment of Influenza A

A combination of three drugs, including naproxen, has been successfully used to treat patients hospitalized for influenza A (H3N2) infection . This suggests that the compound could potentially be used in the treatment of influenza A.

Antiproliferative Applications

The compound has a fragment similar to Brequinar, a well-known inhibitor of human dihydroorotate dehydrogenase (DHODH) . The inhibitors of DHODH have immunosuppressant, antiproliferative, and antimalarial activities .

Antimalarial Applications

As mentioned above, the inhibitors of DHODH have antimalarial activities . This suggests that the compound could potentially be used in the treatment of malaria.

Neuromodulatory Applications

Tryptamine is a biogenic amine, naturally occurring in plants, animals, and microorganisms . Its structure is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc . Tryptamine derivatives play a fundamental role in the human body . This suggests that the compound could potentially be used in neuromodulation.

Future Directions

The future directions for this compound could involve further development of tubulin polymerization inhibitors . Additionally, new synthetic strategies could be explored for the synthesis of indole 2 and 3-carboxamides .

Mechanism of Action

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3/c1-28-14-18(22(30)25-12-11-15-13-26-19-10-6-5-9-17(15)19)20-21(28)23(31)29(24(32)27-20)16-7-3-2-4-8-16/h2-10,13-14,26H,11-12H2,1H3,(H,25,30)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGQVYDQTNAUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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